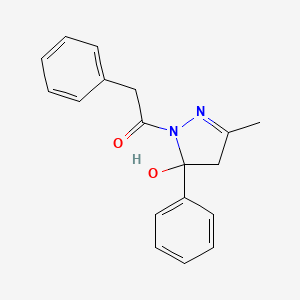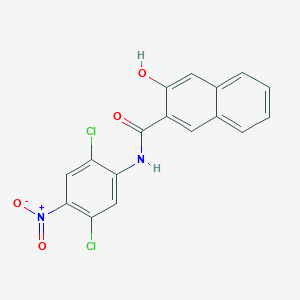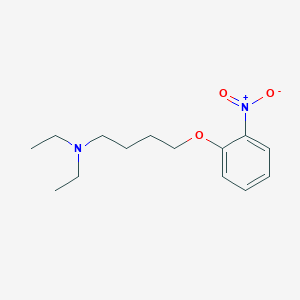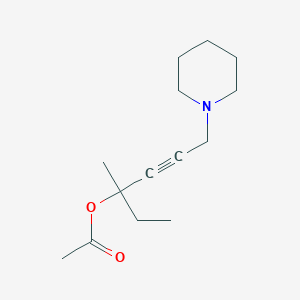
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MPDPH, is a chemical compound that belongs to the class of pyrazolines. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Applications De Recherche Scientifique
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
The exact mechanism of action of 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that it acts by modulating the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cell death. It has also been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. It has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its wide range of pharmacological activities. It can be used to study various diseases and to investigate the mechanisms of action of different drugs. However, one of the limitations of using 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of new drugs based on the structure of 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the investigation of the mechanisms of action of 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in humans.
Conclusion:
In conclusion, 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of pharmacological activities and has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. Although there are some limitations to its use in lab experiments, 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has the potential to be a valuable tool for investigating the mechanisms of action of different drugs and for developing new drugs for the treatment of various diseases.
Méthodes De Synthèse
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol.
Propriétés
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-13-18(22,16-10-6-3-7-11-16)20(19-14)17(21)12-15-8-4-2-5-9-15/h2-11,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQQIUGEQJKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5053338.png)

![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)

![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)

![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B5053400.png)

![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)